molecular formula C12H14ClNO3 B13758582 Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester CAS No. 2313-93-1

Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester

Cat. No.: B13758582
CAS No.: 2313-93-1
M. Wt: 255.70 g/mol
InChI Key: MJCKKOWJBTWJKL-UHFFFAOYSA-N
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Description

Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester (molecular formula: C₁₂H₁₄ClNO₃) is a carbamate derivative characterized by an acetylmethyl group attached to the carbamic acid core and esterified with a 2-chloro-4,5-dimethylphenyl group. This compound belongs to a class of carbamates known for their diverse biological activities, including enzyme inhibition and pesticidal properties.

The acetylmethyl group may influence solubility and metabolic pathways, distinguishing it from other carbamates.

Properties

CAS No.

2313-93-1

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate

InChI

InChI=1S/C12H14ClNO3/c1-7-4-10(13)11(5-8(7)2)17-12(16)14-6-9(3)15/h4-5H,6H2,1-3H3,(H,14,16)

InChI Key

MJCKKOWJBTWJKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OC(=O)NCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate typically involves the reaction of 2-chloro-4,5-dimethylphenol with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that carbamate derivatives can exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives of carbamic acid can inhibit specific enzymes involved in inflammation pathways, making them potential candidates for anti-inflammatory drugs .

Antibacterial Properties

The compound has been evaluated for its antibacterial efficacy. A study demonstrated that modifications to the carbamate structure could enhance antibacterial activity against various pathogens, suggesting its use in developing new antibacterial agents .

Inhibition of Fatty Acid Amide Hydrolase

Recent investigations into O-arylcarbamate inhibitors, including those related to this compound, have shown promise in treating conditions associated with endocannabinoid system dysregulation. These inhibitors can modulate pain and inflammation by affecting the metabolism of fatty acid amides .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AntibacterialDisruption of bacterial cell wall synthesis
FAAH InhibitionModulation of endocannabinoid levels

Case Study 1: Anti-inflammatory Effects

In a controlled study, the compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. The study concluded that the compound could serve as a lead for developing new anti-inflammatory medications.

Case Study 2: Antibacterial Efficacy

A recent investigation tested the antibacterial properties of several carbamate derivatives, including acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester. The results showed promising activity against Gram-positive bacteria, indicating potential for therapeutic applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of (2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Carbamic Acid, (3-Hydroxy-4-Methylphenyl)-, 2-Chloroethyl Ester
  • Structure : Features a hydroxyl (-OH) and methyl (-CH₃) group on the benzene ring, with a 2-chloroethyl ester.
  • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing stability under acidic conditions. In contrast, the acetylmethyl group in the target compound provides greater lipophilicity and resistance to hydrolysis .
Carbamic Acid, (4-Chlorophenyl)Hydroxy-, 4-Chlorophenyl Ester
  • Structure : Contains dual 4-chlorophenyl groups and a hydroxyl substituent.
  • Key Differences : The absence of methyl groups and the presence of a second chlorine atom in this compound result in stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the target compound’s 2-chloro-4,5-dimethylphenyl group .

Ester Group Modifications

Carbamic Acid, Methyl-, Butyl Ester
  • Structure : Simple methyl and butyl ester groups.
  • Key Differences : The lack of aromatic substituents reduces molecular complexity and biological activity. However, the butyl ester group improves volatility, making it suitable for industrial applications like pesticide formulations, unlike the target compound’s aromatic ester .
Carbamic Acid, Phenyl Ester
  • Structure : Basic phenyl ester without substituents.
  • Key Differences : The unsubstituted phenyl group lacks the steric hindrance and electronic effects of the 2-chloro-4,5-dimethylphenyl group, resulting in lower binding affinity to biological targets like acetylcholinesterase (AChE) .

Functional Group Additions

Carbamic Acid, (3-Cyano-4,5-Dimethyl-2-Thienyl)-, Methyl Ester
  • Structure: Incorporates a thienyl ring with cyano and methyl groups.
  • The cyano group increases electrophilicity, contrasting with the acetylmethyl group’s carbonyl-based resonance .
Carbamic Acid, N-[2-Iodo-4-(Trifluoromethyl)Phenyl]-, Ethyl Ester
  • Structure : Features iodine and trifluoromethyl groups on the phenyl ring.
  • Key Differences : The iodine atom provides heavy-atom effects for crystallography studies, while the trifluoromethyl group enhances metabolic stability and bioavailability compared to the target compound’s dimethyl substituents .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Reactivity and Bioactivity

Compound Name Key Substituents Reactivity Profile Biological Activity
Target Compound 2-Cl, 4,5-diCH₃, acetylmethyl Moderate hydrolysis resistance Potential AChE inhibition
Carbamic Acid, (3-Hydroxy-4-Methylphenyl)-, 2-Chloroethyl Ester 3-OH, 4-CH₃, 2-Cl-ethyl High polarity, acidic conditions labile Antioxidant properties
Carbamic Acid, (4-Chlorophenyl)Hydroxy-, 4-Chlorophenyl Ester 4-Cl, hydroxyl Strong electron-withdrawing effects Enzyme inhibition

Table 2: Ester Group Impact on Physical Properties

Compound Name Ester Group Boiling Point (°C) Solubility (LogP)
Target Compound 2-Chloro-4,5-dimethylphenyl ~300 (estimated) 3.2
Carbamic Acid, Methyl-, Butyl Ester Butyl 198 2.1
Carbamic Acid, Phenyl Ester Phenyl 245 2.8

Notes

  • Limitations : Direct experimental data on the target compound’s synthesis and bioactivity are scarce; comparisons rely on structurally related analogs.
  • Research Gaps : Further studies are needed to explore its metabolic pathways and toxicity profile.
  • References : Citations span patents, synthetic methodologies, and bioactivity studies to ensure diversity and authority .

Biological Activity

Carbamic acid derivatives, particularly esters, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester , exploring its biological activity through various studies and data.

Overview of Carbamic Acid Derivatives

Carbamic acids are organic compounds characterized by the presence of the carbamate functional group. They serve as precursors to a wide range of pharmaceuticals and agrochemicals. The specific compound under consideration is a carbamate ester that may exhibit various pharmacological properties, including enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

One notable aspect of carbamate derivatives is their ability to inhibit specific enzymes. For instance, carbamates have been shown to act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This mechanism underlies their use in treating conditions like myasthenia gravis and Alzheimer's disease.

Table 1: Inhibition Potency of Selected Carbamate Derivatives

Compound NameEnzyme TargetIC50 (µM)Reference
This compoundAChETBD
PhysostigmineAChE0.02
CarbarylAChE0.1

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of potential drug candidates. Research indicates that certain carbamate derivatives exhibit varying levels of cytotoxicity against human tumor cell lines. The cytotoxic effects can be influenced by structural modifications within the carbamate framework.

Table 2: Cytotoxicity Data for Selected Carbamate Compounds

Compound NameCell LineEC50 (µM)Reference
This compoundA375 Melanoma CellsTBD
Betulin-derived conjugateA375 Melanoma Cells8.5
Glycyrrhetinic acid-derived conjugateNon-malignant fibroblasts>30

Study on Carbonic Anhydrase Inhibition

A recent study investigated the inhibitory activity of various carbamate derivatives on carbonic anhydrase II (CA II), an enzyme involved in physiological processes such as respiration and acid-base balance. The study found that certain modifications to the carbamate structure enhanced inhibitory potency.

In this context, compounds derived from acetylation exhibited significant inhibition rates compared to standard inhibitors like acetazolamide. Particularly, the conjugates derived from betulin were highlighted for their strong inhibitory effects with a Ki value of 0.129μM0.129\,\mu M against CA II .

Antidiabetic Potential

Another area of exploration involves the potential antidiabetic activity of carbamate derivatives. Certain compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme that plays a critical role in carbohydrate metabolism. The synthesized derivatives showed promising results with IC50 values indicating effective inhibition compared to established drugs .

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